(rel)-AR234960

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

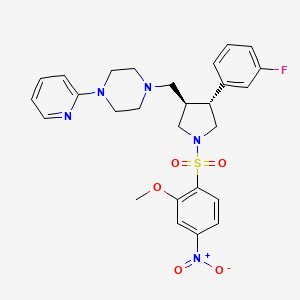

1-[[(3R,4R)-4-(3-fluorophenyl)-1-(2-methoxy-4-nitrophenyl)sulfonylpyrrolidin-3-yl]methyl]-4-pyridin-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30FN5O5S/c1-38-25-16-23(33(34)35)8-9-26(25)39(36,37)32-18-21(24(19-32)20-5-4-6-22(28)15-20)17-30-11-13-31(14-12-30)27-7-2-3-10-29-27/h2-10,15-16,21,24H,11-14,17-19H2,1H3/t21-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUSCHIFEASZBBF-QPPBQGQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)N2CC(C(C2)C3=CC(=CC=C3)F)CN4CCN(CC4)C5=CC=CC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)N2C[C@H]([C@@H](C2)C3=CC(=CC=C3)F)CN4CCN(CC4)C5=CC=CC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30FN5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(rel)-AR234960 Mechanism of Action in Cardiac Fibroblasts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of (rel)-AR234960, a non-peptide agonist of the Mas receptor, within human cardiac fibroblasts. The following sections detail the signaling pathways initiated by this compound, present quantitative data from key experiments, and offer comprehensive experimental protocols for replication and further investigation.

Core Mechanism of Action

This compound exerts its effects on cardiac fibroblasts by activating the G protein-coupled Mas receptor. This activation initiates a downstream signaling cascade that ultimately leads to profibrotic outcomes, including increased collagen synthesis. A pivotal study has elucidated that this process is mediated through the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and the subsequent upregulation of Connective Tissue Growth Factor (CTGF).[1][2][3][4] CTGF is a well-established matricellular protein involved in tissue remodeling and fibrosis.[1][2] The profibrotic effects of this compound can be attenuated by both a Mas receptor inverse agonist (AR244555) and an inhibitor of MEK1, the upstream kinase of ERK1/2.[1][3][5]

Signaling Pathway Diagram

The signaling cascade initiated by this compound in cardiac fibroblasts is illustrated below.

Caption: Signaling pathway of this compound in human cardiac fibroblasts.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on gene and protein expression in human cardiac fibroblasts (HCF) and HEK293 cells stably expressing the Mas receptor.

Table 1: Effect of this compound on Gene Expression in Human Cardiac Fibroblasts

| Gene | Treatment | Concentration | Fold Change (mRNA) | Reference |

| CTGF | This compound | 10µM | Significant Upregulation | [1][5] |

| CTGF | This compound + AR244555 | 10µM each | Significant Reduction | [1][5] |

| CTGF | This compound + MEK1 Inhibitor | 10µM | Decreased Expression | [1][5] |

| Col1A2 | This compound | 10µM | Upregulation | [5] |

| Col3A1 | This compound | 10µM | Upregulation | [5] |

Table 2: Effect of this compound on Protein Expression and Phosphorylation in Human Cardiac Fibroblasts

| Protein | Treatment | Concentration | Effect | Reference |

| CTGF | This compound | 10µM | Significant Upregulation | [2][5] |

| CTGF | This compound + AR244555 | 10µM each | Decreased Expression | [2][5] |

| p-ERK1/2 | This compound | 10µM | Increased Phosphorylation | [2][5] |

| p-ERK1/2 | This compound + MEK1 Inhibitor | 10µM | Significantly Down-regulated | [2][5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate study replication and expansion.

Experimental Workflow Diagram

Caption: General experimental workflow for studying this compound effects.

Human Cardiac Fibroblast (HCF) Isolation and Culture

-

Tissue Source: Human ventricular tissue from non-failing hearts.

-

Isolation Procedure:

-

Mince ventricular tissue into small pieces (1-2 mm³).

-

Perform enzymatic digestion using a solution containing collagenase type II.

-

Separate cardiac myocytes by gravity sedimentation or low-speed centrifugation.

-

Pellet the non-myocyte fraction at a higher speed (200-500 x g).

-

Plate the cells and allow for selective adhesion of fibroblasts.

-

-

Culture Conditions:

-

Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

Incubation: 37°C in a humidified atmosphere with 5% CO₂.

-

Subculturing: Passage cells at 80-90% confluency using Trypsin-EDTA.

-

Cell Treatment with this compound and Inhibitors

-

Seed HCFs in appropriate culture plates (e.g., 6-well plates for protein/RNA isolation).

-

Allow cells to adhere and reach the desired confluency.

-

Serum-starve the cells for 24 hours in serum-free DMEM to reduce basal signaling activity.

-

Prepare stock solutions of this compound, AR244555, and PD98059 (MEK1 inhibitor) in a suitable solvent (e.g., DMSO).

-

Treat cells with the final desired concentrations (e.g., 10µM) for the specified duration. For inhibitor studies, pre-incubate with the inhibitor for a designated time before adding this compound.

Real-Time Quantitative PCR (RT-qPCR)

-

RNA Isolation: Extract total RNA from treated HCFs using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

-

qPCR: Perform qPCR using a suitable master mix and specific primers for target genes (CTGF, Col1A2, Col3A1) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Western Blotting

-

Protein Extraction: Lyse treated HCFs in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

-

Incubate with primary antibodies against CTGF, phospho-ERK1/2, total ERK1/2, and GAPDH overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize target protein levels to the loading control (GAPDH).

siRNA-Mediated Knockdown of CTGF

-

Transfection: Transiently transfect HCFs with either a control siRNA or a CTGF-specific siRNA using a suitable transfection reagent (e.g., Lipofectamine).

-

Treatment: After a designated period post-transfection (e.g., 24-48 hours), treat the cells with this compound.

-

Analysis: Harvest the cells for RT-qPCR or Western blotting to confirm CTGF knockdown and analyze the expression of downstream targets like collagen genes.[1][2][3]

References

- 1. Connective tissue growth factor dependent collagen gene expression induced by MAS agonist AR234960 in human cardiac fibroblasts | PLOS One [journals.plos.org]

- 2. Connective tissue growth factor dependent collagen gene expression induced by MAS agonist AR234960 in human cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Connective tissue growth factor dependent collagen gene expression induced by MAS agonist AR234960 in human cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Connective tissue growth factor dependent collagen gene expression induced by MAS agonist AR234960 in human cardiac fibroblasts | PLOS One [journals.plos.org]

The Dual Role of MAS Receptor Agonist (rel)-AR234960: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MAS receptor, a key component of the protective arm of the renin-angiotensin system (RAS), has emerged as a promising therapeutic target for a variety of cardiovascular diseases. Activation of the MAS receptor by its endogenous ligand, Angiotensin-(1-7), generally leads to beneficial effects such as vasodilation, anti-inflammatory responses, and anti-fibrotic actions. However, the development of synthetic agonists, such as (rel)-AR234960, has revealed a more complex and context-dependent role for MAS receptor signaling. This technical guide provides an in-depth overview of the function of this compound, with a focus on its signaling pathway, experimental data, and the methodologies used to elucidate its effects, particularly in the context of cardiac fibrosis.

Core Function and Mechanism of Action

This compound is a selective, non-peptide agonist of the G protein-coupled MAS receptor. While the broader effects of MAS receptor activation are often cardioprotective, studies investigating this compound have highlighted a potential pro-fibrotic role in cardiac fibroblasts. The primary mechanism of action for this compound in these cells involves the activation of a specific intracellular signaling cascade that ultimately leads to increased collagen synthesis and extracellular matrix remodeling.

Signaling Pathway of this compound

Upon binding to the MAS receptor, this compound initiates a signaling cascade through the activation of the Extracellular signal-regulated kinases 1 and 2 (ERK1/2). This phosphorylation of ERK1/2 is a critical step that leads to the upregulation of Connective Tissue Growth Factor (CTGF). CTGF, a potent pro-fibrotic cytokine, then stimulates the expression of various collagen subtypes, including COL1A1, COL1A2, COL3A1, and COL4A1. This pathway suggests that in the context of cardiac fibroblasts, MAS receptor activation by this compound can contribute to the pathological processes of heart failure and fibrosis.[1][2][3]

Figure 1: Signaling pathway of this compound in cardiac fibroblasts.

Quantitative Data Summary

The pro-fibrotic effects of this compound have been quantified in studies using human cardiac fibroblasts (HCF) and HEK293 cells stably expressing the MAS receptor (HEK293-MAS). The following tables summarize the key findings from these experiments.

Table 1: Effect of this compound on Gene Expression (RT-qPCR)

| Cell Line | Target Gene | Treatment | Fold Change vs. Control |

| HEK293-MAS | CTGF | This compound (10µM) | ~2.5-fold increase |

| This compound + AR244555 (10µM) | Expression suppressed below basal level | ||

| COL1A1 | This compound (10µM) | Significant upregulation | |

| COL1A2 | This compound (10µM) | Significant upregulation | |

| COL4A1 | This compound (10µM) | Significant upregulation | |

| Human Cardiac Fibroblasts (HCF) | CTGF | This compound (10µM) | Significant upregulation |

| This compound + AR244555 (10µM) | Significant reduction in expression | ||

| This compound + PD98059 | Significant reduction in expression | ||

| COL1A2 | This compound (10µM) | Significant upregulation | |

| COL3A1 | This compound (10µM) | Significant upregulation |

Data synthesized from Chatterjee et al., 2017.[2][4]

Table 2: Effect of this compound on Protein Levels (Western Blot)

| Cell Line | Target Protein | Treatment | Change in Protein Level vs. Control |

| HEK293-MAS | CTGF | This compound (10µM) | Significant upregulation |

| This compound + AR244555 (10µM) | Decreased expression | ||

| p-ERK1/2 | This compound (10µM) | Increased phosphorylation | |

| This compound + AR244555 (10µM) | Reduced phosphorylation | ||

| Human Cardiac Fibroblasts (HCF) | CTGF | This compound (10µM) | Significant upregulation |

| This compound + PD98059 | Down-regulated expression (>2.5-fold) | ||

| p-ERK1/2 | This compound (10µM) | Increased phosphorylation | |

| This compound + PD98059 | Reduced phosphorylation |

Data synthesized from Chatterjee et al., 2017.[2][5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Human Cardiac Fibroblast (HCF) Cell Culture

-

Thawing and Plating: Cryopreserved human cardiac fibroblasts are rapidly thawed in a 37°C water bath. The cell suspension is then transferred to a T-75 flask containing pre-warmed Cardiac Fibroblast Growth Medium.

-

Incubation: The flask is placed in a humidified incubator at 37°C with 5% CO2. The cap is loosened to permit gas exchange.

-

Medium Change: The medium is replaced with fresh growth medium every 48 hours until the cells reach approximately 60% confluency. The volume of the medium is doubled for cultures exceeding 60% confluency.

-

Subculturing: When the culture reaches 80-90% confluency, the cells are washed with PBS, detached using a trypsin-EDTA solution, and then re-plated at a recommended seeding density (e.g., 7,000-10,000 cells/cm²).

HEK293-MAS Cell Culture

-

Thawing and Plating: Frozen vials of HEK293-MAS cells are thawed quickly at 37°C. The cells are then transferred to a culture flask containing pre-warmed DMEM supplemented with 10% FBS and appropriate selection antibiotics.

-

Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

-

Passaging: Cells are passaged when they reach 80-90% confluency. The culture medium is aspirated, cells are washed with PBS, and then detached with a trypsin-EDTA solution. Fresh medium is added to inactivate the trypsin, and the cell suspension is split into new flasks at a suitable ratio (e.g., 1:10 to 1:20).

Western Blotting for ERK1/2 Phosphorylation

-

Cell Lysis: After treatment with this compound and/or inhibitors, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis. The proteins are then transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with a primary antibody specific for phospho-ERK1/2. After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Stripping and Re-probing: The membrane is stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.

Real-Time Quantitative PCR (RT-qPCR) for Collagen Gene Expression

-

RNA Isolation: Total RNA is extracted from treated cells using a suitable RNA isolation kit.

-

Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

-

qPCR: The qPCR reaction is performed using a SYBR Green-based master mix with gene-specific primers for CTGF, collagen subtypes (e.g., COL1A1, COL3A1), and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, where the data is normalized to the housekeeping gene and expressed as a fold change relative to the untreated control group.

Figure 2: General experimental workflow for studying this compound effects.

Conclusion

The MAS receptor agonist this compound serves as a critical tool for dissecting the nuanced signaling of the MAS receptor. While the ACE2/Ang-(1-7)/MAS axis is generally considered protective, the pro-fibrotic effects of this compound in cardiac fibroblasts via the ERK1/2-CTGF-collagen pathway underscore the importance of considering ligand-specific and cell-type-specific responses. For researchers and drug development professionals, this highlights the need for careful evaluation of synthetic MAS receptor agonists to ensure they elicit the desired therapeutic effects without promoting off-target or detrimental outcomes. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the complex role of the MAS receptor in cardiovascular health and disease.

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encodeproject.org [encodeproject.org]

- 3. The phosphorylation of Pak1 by Erk1/2 to drive cell migration requires Arl4D acting as a scaffolding protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. static.igem.org [static.igem.org]

- 5. researchgate.net [researchgate.net]

Investigating the Profibrotic Effects of MAS Activation with (rel)-AR234960: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The G protein-coupled receptor MAS is a component of the renin-angiotensin system, traditionally viewed as counter-regulatory to the pro-fibrotic angiotensin II type 1 receptor axis. However, emerging evidence suggests a more complex role for MAS activation in tissue fibrosis. This technical guide delves into the profibrotic effects of MAS activation, with a specific focus on the synthetic agonist (rel)-AR234960. Studies have demonstrated that this compound promotes fibrotic processes in cardiac fibroblasts through the upregulation of connective tissue growth factor (CTGF) and subsequent collagen deposition. This guide provides a comprehensive overview of the signaling pathways involved, quantitative data from key experiments, and detailed experimental protocols to facilitate further research in this area. While current direct evidence for this compound is centered on cardiac fibrosis, the broader context of MAS receptor signaling in other fibrotic conditions, such as in the kidneys, lungs, and liver, is also discussed, highlighting the nuanced and sometimes contradictory roles of the ACE2/Ang-(1-7)/MAS axis.[1][2][3][4][5][6]

Core Signaling Pathway: MAS -> ERK1/2 -> CTGF -> Collagen

Activation of the MAS receptor by this compound in human cardiac fibroblasts initiates a signaling cascade that culminates in the expression of profibrotic factors.[1][7][8][9] The key pathway identified involves the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[1][7] Activated ERK1/2 then promotes the transcription and translation of Connective Tissue Growth Factor (CTGF), a critical mediator of fibrosis.[1][7][8][9] Subsequently, elevated CTGF levels lead to the increased expression of collagen subtypes, key components of the extracellular matrix that contribute to tissue stiffening and scarring in fibrosis.[1][7]

Caption: MAS signaling pathway leading to fibrosis.

Quantitative Data Summary

The following tables summarize the quantitative findings from studies investigating the effects of this compound on profibrotic markers in HEK293-MAS cells and Human Cardiac Fibroblasts (HCF).

Table 1: Effect of MAS Ligands on Gene Expression in HEK293-MAS Cells

| Gene | Treatment | Fold Increase (2-ΔΔCt) vs. Control | Significance |

| CTGF | AR234960 | ~2.5 | |

| AR244555 (Inverse Agonist) | ~0.5 (Decrease) | * | |

| Col1A1 | AR234960 | ~2.0 | |

| AR244555 | ~0.6 (Decrease) | ||

| Col1A2 | AR234960 | ~2.2 | ** |

| AR244555 | ~0.5 (Decrease) | ||

| Col4A1 | AR234960 | ~1.8 | |

| AR244555 | ~0.7 (Decrease) | ||

| *Data adapted from Chatterjee et al., 2017. Significance levels: p<0.05; **p<0.01.[1][7] |

Table 2: Effect of MAS Ligands and Inhibitors on Gene Expression in Human Cardiac Fibroblasts (HCF)

| Gene | Treatment | Fold Increase (2-ΔΔCt) vs. Control | Significance |

| CTGF | AR234960 (10µM) | ~3.0 | |

| AR234960 + AR244555 (10µM) | ~1.0 (No significant change) | - | |

| AR234960 + PD98059 (MEK1 Inhibitor) | ~1.2 (Inhibited) | * vs. AR234960 | |

| Col1A2 | AR234960 | ~2.5 | |

| AR244555 | ~0.7 (Decrease) | ||

| PD98059 | ~0.8 (Decrease) | ||

| Col3A1 | AR234960 | ~2.8 | ** |

| AR244555 | ~0.6 (Decrease) | ||

| PD98059 | ~0.7 (Decrease) | ||

| *Data adapted from Chatterjee et al., 2017. Significance levels: p<0.05; **p<0.01.[1][10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections provide protocols for the key experiments cited.

Cell Culture

Human Cardiac Fibroblasts (HCF)

-

Thawing: Thaw cryopreserved HCFs rapidly in a 37°C water bath. Transfer to a sterile tube containing Fibroblast Growth Medium (e.g., ScienCell, Cat. No. 2301). Centrifuge at 200 x g for 5 minutes.

-

Plating: Resuspend the cell pellet in fresh medium and plate onto a T-75 flask.

-

Maintenance: Culture cells at 37°C in a 5% CO2 incubator. Change the medium every 2-3 days.

-

Subculturing: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin/EDTA, neutralize, and re-plate at a 1:3 or 1:4 ratio.

HEK293-MAS Doxycycline-Inducible Cells

-

Maintenance: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and selection antibiotics (e.g., G418).

-

Induction: To induce MAS receptor expression, treat the cells with doxycycline (B596269) (concentration and duration to be optimized, e.g., 1 µg/mL for 24 hours) prior to agonist treatment.

Caption: General cell culture and treatment workflow.

siRNA-Mediated Gene Knockdown

This protocol is for knocking down CTGF expression in HCFs.

-

Cell Seeding: Seed HCFs in 6-well plates to be 60-80% confluent at the time of transfection.

-

Complex Formation:

-

Solution A: Dilute CTGF-specific siRNA (and a non-targeting control siRNA) in serum-free medium.

-

Solution B: Dilute a transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium.

-

Combine Solution A and B, mix gently, and incubate at room temperature for 15-20 minutes.

-

-

Transfection: Add the siRNA-lipid complex to the cells.

-

Incubation: Incubate for 4-6 hours at 37°C, then replace with fresh complete medium.

-

Experimentation: After 24-48 hours post-transfection, treat cells with this compound and proceed with downstream analysis (RT-qPCR or Western Blot).

Real-Time Quantitative PCR (RT-qPCR)

-

RNA Extraction: Isolate total RNA from treated cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) primers.

-

qPCR Reaction:

-

Prepare a reaction mix containing SYBR Green Master Mix, forward and reverse primers for the gene of interest (e.g., CTGF, COL1A1, COL1A2, GAPDH), and cDNA template.

-

Primer sequences (example):

-

Human GAPDH: Fwd: 5'-GAAGGTGAAGGTCGGAGTC-3', Rev: 5'-GAAGATGGTGATGGGATTTC-3'

-

Human CTGF: Fwd: 5'-GAGGAAAACATTAAGAAGGGCAAA-3', Rev: 5'-CGGCACAGGTCTTTGATGA-3'

-

-

-

Thermocycling: Perform qPCR using a standard three-step protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

-

Data Analysis: Calculate relative gene expression using the 2-ΔΔCt method, normalizing to a housekeeping gene like GAPDH.

Western Blotting for CTGF and p-ERK1/2

-

Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-CTGF, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Perform densitometry analysis using software like ImageJ. Normalize p-ERK1/2 to total ERK1/2 and CTGF to GAPDH.

Caption: Downstream analysis workflow for gene and protein expression.

Broader Context: MAS Receptor in Fibrosis

While the specific profibrotic effects of this compound have been detailed in cardiac fibroblasts, the role of the MAS receptor in fibrosis across different organs is a subject of ongoing research with some conflicting findings.

-

Anti-Fibrotic Role: The majority of studies position the ACE2/Ang-(1-7)/MAS axis as a protective pathway that counteracts the pro-fibrotic actions of Angiotensin II.[1][2][3] Activation of MAS by its endogenous ligand Angiotensin-(1-7) has been shown to have anti-inflammatory and anti-fibrotic effects in models of renal, pulmonary, and hepatic fibrosis.[1][2][3][4][5][6][11][12] This is often attributed to the inhibition of TGF-β signaling and MAPK/NF-κB pathways.[6][9]

-

Profibrotic Context: Conversely, as demonstrated by the action of this compound, MAS activation can lead to profibrotic outcomes.[1][7][8][9] Some studies suggest that MAS receptor signaling can be complex and may depend on the specific ligand, cell type, and pathological context.[1][5] For instance, MAS has been implicated as a critical regulator of renal fibrogenesis in some models.[1] This phenomenon, where different agonists for the same receptor elicit distinct downstream effects, is known as biased agonism and may explain the divergent roles of MAS activation.

Conclusion

The synthetic agonist this compound has been shown to exert clear profibrotic effects in human cardiac fibroblasts by activating a MAS/ERK1/2/CTGF/collagen signaling pathway. This technical guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers to further investigate these effects. The dual pro- and anti-fibrotic roles reported for the MAS receptor highlight the need for careful consideration of the specific agonist and experimental system when studying its function in fibrotic diseases. Further research is warranted to elucidate the therapeutic potential of targeting the MAS receptor, taking into account the possibility of biased agonism, in various fibrotic conditions.

References

- 1. ACE2, angiotensin-(1-7) and Mas receptor axis in inflammation and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Involvement of the ACE2/Ang-(1–7)/MasR Axis in Pulmonary Fibrosis: Implications for COVID-19 [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Tubular Mas receptor mediates lipid-induced kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atsjournals.org [atsjournals.org]

- 7. frontiersin.org [frontiersin.org]

- 8. Beneficial Effects of the Activation of the Angiotensin-(1–7) Mas Receptor in a Murine Model of Adriamycin-Induced Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Angiotensin-(1-7) and the Regulation of Anti-Fibrotic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. Angiotensin-converting enzyme 2 ameliorates renal fibrosis by blocking the activation of mTOR/ERK signaling in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Angiotensin-converting enzyme 2 and AMPK/mTOR pathway in the treatment of liver fibrosis: Should we consider further implications? - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Pro-Fibrotic Effects of (rel)-AR234960: A Technical Guide to MAS Receptor-Mediated Collagen Up-regulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms by which the non-peptide MAS receptor agonist, (rel)-AR234960, promotes the up-regulation of collagen genes. The findings detailed herein are primarily based on a key study by Chatterjee et al. (2017), which elucidates a pro-fibrotic signaling pathway with significant implications for cardiovascular disease, particularly heart failure. This document outlines the signaling cascade, presents quantitative data on gene expression, details the experimental protocols used, and provides visual representations of the key pathways and workflows.

Core Mechanism: A Novel Pro-Fibrotic Pathway

The compound this compound acts as an agonist for the G protein-coupled receptor, MAS. Activation of the MAS receptor by this compound has been shown to initiate a signaling cascade that culminates in the increased expression of multiple collagen subtypes. This effect is not direct but is mediated through the induction of Connective Tissue Growth Factor (CTGF), a critical downstream effector in this pathway. The signaling pathway proceeds via the phosphorylation and activation of the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which in turn leads to the up-regulation of CTGF. CTGF then acts as a key mediator, promoting the transcription of various collagen genes, thereby contributing to fibrosis.[1][2][3][4][5]

Quantitative Data on Gene Expression

The following tables summarize the quantitative findings from experiments conducted on human embryonic kidney cells stably expressing the MAS receptor (HEK293-MAS) and adult human cardiac fibroblasts (HCF). The data illustrates the impact of this compound on the expression of CTGF and various collagen subtypes.

Table 1: Effect of this compound on Gene Expression in HEK293-MAS Cells

| Gene | Treatment | Fold Increase (2-ΔΔCt) | Significance |

| CTGF | AR234960 (10µM) | ~4.5 | p<0.01 |

| Col1A1 | AR234960 (10µM) | Significant Increase | p<0.01 |

| Col1A2 | AR234960 (10µM) | Significant Increase | p<0.01 |

| Col4A1 | AR234960 (10µM) | Significant Increase | p<0.01 |

Data extracted from Chatterjee et al. (2017). The exact fold increase for collagen subtypes was presented graphically; "Significant Increase" indicates a statistically significant up-regulation as reported in the study.[1][3]

Table 2: Effect of this compound on Gene Expression in Human Cardiac Fibroblasts (HCF)

| Gene | Treatment | Fold Increase (2-ΔΔCt) | Significance |

| CTGF | AR234960 (10µM) | Significant Increase | p<0.01 |

| Col1A2 | AR234960 (10µM) | ~2.0 | p<0.05 |

| Col3A1 | AR234960 (10µM) | ~2.5 | p<0.05 |

Data extracted from Chatterjee et al. (2017).[1][6]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling cascade initiated by this compound and the general experimental workflow used to elucidate this pathway.

Caption: MAS receptor signaling cascade initiated by this compound.

Caption: Experimental workflow for investigating this compound effects.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study by Chatterjee et al. (2017).

Cell Culture and Agonist Treatment

-

Cell Lines:

-

HEK293 cells stably expressing the human MAS receptor (HEK293-MAS).

-

Primary adult human cardiac fibroblasts (HCF).

-

-

Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Agonist Treatment:

-

Cells were seeded and grown to approximately 80% confluency.

-

Prior to treatment, the growth medium was replaced with serum-free medium for 12-24 hours.

-

This compound was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

The stock solution was diluted in serum-free medium to a final concentration of 10µM.

-

Cells were treated with the agonist-containing medium for a specified duration (e.g., 24 hours for gene expression analysis).

-

Control cells were treated with a vehicle-only medium.

-

Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR)

-

RNA Isolation: Total RNA was extracted from treated and control cells using an RNeasy Mini Kit (Qiagen) or a similar TRIzol-based method, according to the manufacturer's instructions. RNA quality and quantity were assessed using a spectrophotometer.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from 1-2 µg of total RNA using a High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems) with random primers.

-

qPCR:

-

The qPCR reaction mixture was prepared using a SYBR Green PCR Master Mix.

-

Each reaction included the cDNA template, forward and reverse primers for the target genes (CTGF, Col1A1, Col1A2, Col3A1, Col4A1) and a housekeeping gene (e.g., GAPDH), and the master mix.

-

The thermal cycling conditions were typically: an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

-

Gene expression levels were quantified using the comparative Ct (ΔΔCt) method, with results normalized to the housekeeping gene and expressed as fold change relative to the vehicle-treated control.

-

Western Blotting

-

Protein Extraction:

-

Cells were washed with ice-cold phosphate-buffered saline (PBS).

-

Cells were lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

The lysate was centrifuged at high speed to pellet cell debris, and the supernatant containing the total protein was collected.

-

Protein concentration was determined using a BCA protein assay kit.

-

-

SDS-PAGE and Transfer:

-

Equal amounts of protein (20-30 µg) were denatured and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

The membrane was blocked in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane was incubated overnight at 4°C with primary antibodies against CTGF, phospho-ERK1/2, total ERK1/2, and GAPDH.

-

After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

-

siRNA-Mediated Gene Knockdown

-

Transfection:

-

HCF or HEK293-MAS cells were seeded to be 50-60% confluent at the time of transfection.

-

Small interfering RNA (siRNA) targeting CTGF or a non-targeting control siRNA were transfected into the cells using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol.

-

The transfection medium was replaced with fresh growth medium after 4-6 hours.

-

-

Post-Transfection Analysis:

Conclusion

The activation of the MAS receptor by this compound induces a pro-fibrotic response in cardiac fibroblasts through a CTGF-dependent mechanism.[1][2][3] This pathway, involving the activation of ERK1/2 signaling, presents a potential target for therapeutic intervention in diseases characterized by excessive collagen deposition, such as heart failure. The experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers investigating the role of the MAS receptor in fibrosis and for professionals involved in the development of drugs targeting this pathway.

References

- 1. Connective tissue growth factor dependent collagen gene expression induced by MAS agonist AR234960 in human cardiac fibroblasts | PLOS One [journals.plos.org]

- 2. Connective tissue growth factor dependent collagen gene expression induced by MAS agonist AR234960 in human cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Connective tissue growth factor dependent collagen gene expression induced by MAS agonist AR234960 in human cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PrimoVeNde [liuc.primo.exlibrisgroup.com]

- 5. researchgate.net [researchgate.net]

- 6. Connective tissue growth factor dependent collagen gene expression induced by MAS agonist AR234960 in human cardiac fibroblasts | PLOS One [journals.plos.org]

The Pro-Fibrotic Effects of (rel)-AR234960 on Human Cardiac Fibroblasts: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the in vitro effects of the non-peptide MAS agonist, (rel)-AR234960, on human cardiac fibroblasts. The findings detailed herein are primarily based on the research conducted by Chatterjee et al. (2017), which elucidates a critical signaling pathway implicated in cardiac fibrosis. This document provides a comprehensive summary of the quantitative data, detailed experimental protocols, and visual representations of the molecular mechanisms involved.

Core Findings: this compound Promotes a Pro-Fibrotic Cascade

This compound has been demonstrated to induce a pro-fibrotic response in human cardiac fibroblasts by upregulating the expression of Connective Tissue Growth Factor (CTGF) and subsequently, various collagen subtypes.[1][2][3][4][5] This process is mediated through the activation of the MAS receptor, a G protein-coupled receptor, and the downstream ERK1/2 signaling pathway.[1][2][3] The key takeaway is that the MAS-agonist-induced collagen expression is dependent on CTGF.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study by Chatterjee et al. (2017), demonstrating the impact of this compound on gene and protein expression in human cardiac fibroblasts (HCF) and HEK293 cells engineered to express the MAS receptor.

Table 1: Effect of this compound on CTGF Expression in Human Cardiac Fibroblasts

| Treatment Condition | Fold Change in CTGF mRNA Expression | Notes |

| Control | Baseline | Untreated cells. |

| This compound (10µM) | Significant Upregulation | Demonstrates the stimulatory effect of the MAS agonist.[1][6] |

| This compound (10µM) + AR244555 (10µM) | Significant Reduction | AR244555 is a MAS inverse agonist, showing the specificity of the receptor's involvement.[1][6] |

| This compound (10µM) + MEK1 Inhibitor | Decreased Expression | Implicates the MEK1-ERK1/2 pathway in MAS-mediated CTGF expression.[1][6] |

Table 2: Effect of this compound on Collagen Gene Expression in Human Cardiac Fibroblasts

| Gene | Treatment Condition | Fold Increase in mRNA Expression |

| Col1A2 | This compound | Significant Upregulation[2] |

| Col3A1 | This compound | Significant Upregulation[2] |

Experimental Protocols

The following are detailed methodologies for the key experiments performed to elucidate the effects of this compound.

Human Cardiac Fibroblast Cell Culture

Primary adult human cardiac fibroblasts (HCF) are cultured in a controlled environment to maintain their viability and physiological relevance.

-

Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.

-

Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Sub-culturing: Cells are passaged upon reaching 80-90% confluency.

Real-Time Polymerase Chain Reaction (RT-PCR)

RT-PCR is employed to quantify the changes in messenger RNA (mRNA) levels of target genes, such as CTGF and various collagens.

-

RNA Extraction: Total RNA is isolated from treated and untreated HCF cells using a suitable RNA isolation kit.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.

-

Quantitative PCR: The cDNA is then used as a template for quantitative PCR with gene-specific primers. The expression levels are normalized to a housekeeping gene, such as GAPDH.

Western Blotting

Western blotting is utilized to detect and quantify the levels of specific proteins, including CTGF and phosphorylated ERK1/2.

-

Protein Extraction: Whole-cell lysates are prepared from HCF cells using a lysis buffer.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-CTGF, anti-phospho-ERK1/2) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

siRNA-Mediated Gene Knockdown

Small interfering RNA (siRNA) is used to specifically silence the expression of a target gene, in this case, CTGF, to confirm its role in the signaling pathway.

-

Transfection: HCF cells are transiently transfected with either a control siRNA or a CTGF-specific siRNA using a suitable transfection reagent.

-

Treatment: Following transfection, the cells are treated with this compound.

-

Analysis: The effect of CTGF knockdown on this compound-induced collagen gene expression is then assessed using RT-PCR.[1][2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and the general experimental workflow.

Caption: MAS agonist this compound signaling pathway in human cardiac fibroblasts.

References

- 1. Connective tissue growth factor dependent collagen gene expression induced by MAS agonist AR234960 in human cardiac fibroblasts | PLOS One [journals.plos.org]

- 2. Connective tissue growth factor dependent collagen gene expression induced by MAS agonist AR234960 in human cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Connective tissue growth factor dependent collagen gene expression induced by MAS agonist AR234960 in human cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Connective tissue growth factor dependent collagen gene expression induced by MAS agonist AR234960 in human cardiac fibroblasts. | Sigma-Aldrich [sigmaaldrich.com]

- 6. Connective tissue growth factor dependent collagen gene expression induced by MAS agonist AR234960 in human cardiac fibroblasts | PLOS One [journals.plos.org]

(rel)-AR234960: A Technical Overview of a Selective MAS Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(rel)-AR234960 is a selective and competitive agonist for the G protein-coupled receptor MAS, a key component of the protective arm of the renin-angiotensin system (RAS). This document provides a comprehensive technical overview of the characterization of this compound, with a focus on its mechanism of action in cardiac fibroblasts. The information presented herein is compiled from publicly available research, primarily the seminal work of Chatterjee et al. (2017) in PLOS One. While the initial discovery and synthesis of this compound are not detailed in the available literature, its characterization as a potent research tool for investigating the MAS receptor signaling pathway is well-documented. This guide will delve into its biological effects, the signaling cascade it activates, and the detailed experimental protocols used to elucidate its function.

Pharmacological Profile

This compound has been identified as a selective agonist for the MAS receptor. Its primary characterized role is the activation of this receptor, leading to downstream signaling events. In the context of cardiac health, the activation of the MAS receptor by this compound has been shown to have pro-fibrotic effects, a crucial consideration for its use in research and potential therapeutic development.

Table 1: In Vitro Activity of this compound in Human Cardiac Fibroblasts (HCF)

| Treatment | Target Gene | Fold Increase in mRNA Expression (vs. Control) |

| This compound (10 µM) | CTGF | Significant Upregulation[1][2][3] |

| This compound (10 µM) | COL1A2 | Significant Upregulation[4] |

| This compound (10 µM) | COL3A1 | Significant Upregulation[4] |

| This compound (10 µM) + AR244555 (MAS Inverse Agonist) | CTGF | Expression Suppressed Below Basal Level[1][5] |

| This compound (10 µM) + PD98059 (MEK1 Inhibitor) | CTGF | Significant Down-regulation[1][2][3] |

Table 2: In Vitro Activity of this compound in HEK293 cells stably expressing MAS (HEK293-MAS)

| Treatment | Target Gene | Fold Increase in mRNA Expression (vs. Control) |

| This compound (10 µM) | CTGF | Significant Upregulation[1][5] |

| This compound (10 µM) | COL1A1 | Significant Upregulation[4][6] |

| This compound (10 µM) | COL4A1 | Significant Upregulation[4] |

| This compound (10 µM) + AR244555 (MAS Inverse Agonist) | CTGF | Expression Suppressed Below Basal Level[1][5] |

| This compound (10 µM) + PD98059 (MEK1 Inhibitor) | CTGF | Significant Down-regulation[1][2][3] |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by binding to and activating the MAS receptor. This activation initiates a downstream signaling cascade that has been elucidated in human cardiac fibroblasts and HEK293-MAS cells. The key pathway involves the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically Extracellular signal-Regulated Kinase 1/2 (ERK1/2). Phosphorylated ERK1/2 then leads to the upregulation of Connective Tissue Growth Factor (CTGF), a critical mediator of fibrosis. CTGF, in turn, promotes the expression of various collagen subtypes, contributing to extracellular matrix remodeling.[1][4][7] This signaling pathway can be effectively blocked by the MAS inverse agonist AR244555 and the MEK1 inhibitor PD98059, confirming the specificity of the pathway.[1][4][7]

Experimental Protocols

The following protocols are based on the methodologies described in the characterization of this compound's effects on cardiac fibroblasts.

Cell Culture and Treatment

-

Cell Lines:

-

Human Cardiac Fibroblasts (HCF)

-

HEK293 cells stably expressing the MAS receptor (HEK293-MAS)

-

-

Culture Conditions: Standard cell culture conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO2).

-

Treatment Protocol:

-

Cells are grown to a suitable confluency (e.g., 70-80%).

-

The growth medium is replaced with a serum-free or low-serum medium for a period of time (e.g., 12-24 hours) to reduce basal signaling.

-

Cells are treated with this compound at a final concentration of 10 µM for a specified duration (e.g., 12 hours for gene expression studies).[4]

-

For inhibition studies, cells are pre-treated with the MAS inverse agonist AR244555 or the MEK1 inhibitor PD98059 for a specific time (e.g., 30-60 minutes) before the addition of this compound.

-

Gene Expression Analysis (RT-qPCR)

-

RNA Extraction: Total RNA is isolated from treated and control cells using a standard commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).

-

Quantitative PCR: Real-time quantitative PCR is performed using a qPCR system (e.g., Applied Biosystems 7500) with a suitable qPCR master mix (e.g., SYBR Green) and gene-specific primers for target genes (CTGF, COL1A1, COL1A2, COL3A1, COL4A1) and a housekeeping gene for normalization (e.g., GAPDH).

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Protein Analysis (Western Blot)

-

Protein Extraction: Cells are lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a standard assay (e.g., BCA protein assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies against target proteins (e.g., p-ERK1/2, total ERK1/2, CTGF, and GAPDH as a loading control).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ).

Summary and Future Directions

This compound is a valuable pharmacological tool for the investigation of the MAS receptor signaling pathway. Its well-characterized pro-fibrotic effects in cardiac fibroblasts, mediated through the ERK1/2-CTGF axis, provide a clear mechanism of action. While the discovery and synthesis of this compound remain elusive in the public domain, its utility in elucidating the downstream consequences of MAS receptor activation is evident. Future research could focus on exploring the effects of this compound in other cell types and disease models where the MAS receptor is implicated, further expanding our understanding of this important protective arm of the renin-angiotensin system.

References

- 1. Discovery of Potent Agonists for the Predominant Variant of the Orphan MAS-Related G Protein-Coupled Receptor X4 (MRGPRX4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Connective tissue growth factor dependent collagen gene expression induced by MAS agonist AR234960 in human cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Connective tissue growth factor dependent collagen gene expression induced by MAS agonist AR234960 in human cardiac fibroblasts | PLOS One [journals.plos.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Connective tissue growth factor dependent collagen gene expression induced by MAS agonist AR234960 in human cardiac fibroblasts | PLOS One [journals.plos.org]

- 6. Effect of a Selective Mas Receptor Agonist in Cerebral Ischemia In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are Mas receptor agonists and how do they work? [synapse.patsnap.com]

(rel)-AR234960: A Technical Overview of its Interaction with the MAS Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rel)-AR234960 has been identified as a selective and competitive agonist for the MAS receptor, a key component of the renin-angiotensin system (RAS). The MAS receptor, a G protein-coupled receptor (GPCR), plays a crucial role in cardiovascular homeostasis by mediating the effects of angiotensin-(1-7). Activation of the MAS receptor generally counteracts the vasoconstrictive and pro-inflammatory actions of the angiotensin II type 1 receptor (AT1R), making it a promising therapeutic target for cardiovascular diseases. This technical guide provides an in-depth overview of the binding characteristics and signaling pathways associated with this compound's interaction with the MAS receptor.

Binding Affinity and Selectivity of this compound

A comprehensive review of publicly available scientific literature, patents, and medicinal chemistry databases did not yield specific quantitative data (e.g., Ki, IC50, or Kd values) for the binding affinity of this compound to the MAS receptor. Similarly, a quantitative selectivity profile detailing its binding to other receptors is not currently available in the public domain. While described as a selective agonist, numerical data to substantiate the degree of selectivity is not accessible.

Functional studies have demonstrated that this compound activates the MAS receptor, leading to downstream signaling events. For instance, in HEK293 cells expressing the MAS receptor, this compound has been shown to stimulate downstream signaling cascades.

MAS Receptor Signaling Pathways

The MAS receptor is known to couple to multiple G proteins, leading to the activation of several intracellular signaling pathways. The primary signaling cascades initiated by MAS receptor activation, and therefore relevant to the action of this compound, include the Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (Akt) pathway and the Extracellular Signal-Regulated Kinase (ERK1/2) pathway.

PI3K/Akt Signaling Pathway

Activation of the MAS receptor can lead to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is subsequently phosphorylated and activated. Activated Akt plays a central role in cell survival, proliferation, and metabolism.

Caption: PI3K/Akt Signaling Pathway activated by the MAS receptor.

ERK1/2 Signaling Pathway

This compound has been shown to activate the ERK1/2 signaling pathway upon binding to the MAS receptor. This pathway is a critical regulator of cell proliferation, differentiation, and survival. Activation of the MAS receptor can lead to a cascade of phosphorylation events, starting from upstream kinases that ultimately result in the phosphorylation and activation of ERK1/2. Activated ERK1/2 can then translocate to the nucleus to regulate gene expression, including that of connective tissue growth factor (CTGF).

Caption: ERK1/2 Signaling Pathway induced by this compound.

Experimental Protocols

While a specific protocol for determining the binding of this compound to the MAS receptor is not publicly available, a general methodology for a competitive radioligand binding assay, a standard approach for such investigations, is outlined below.

General Radioligand Competition Binding Assay Protocol

This protocol describes a general workflow to determine the binding affinity (Ki) of a non-radiolabeled compound like this compound for the MAS receptor.

1. Materials and Reagents:

-

Cell membranes prepared from a cell line stably expressing the human MAS receptor (e.g., HEK293 or CHO cells).

-

A suitable radioligand that specifically binds to the MAS receptor with high affinity (e.g., [125I]-Angiotensin-(1-7)).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B or GF/C).

-

96-well microplates.

-

Scintillation cocktail and a scintillation counter.

2. Experimental Procedure:

-

Compound Dilution: Prepare a series of dilutions of this compound in assay buffer.

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: A high concentration of a known MAS receptor ligand (to saturate the receptors), radioligand, and cell membranes.

-

Competitive Binding: Dilutions of this compound, radioligand, and cell membranes.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: General workflow for a radioligand competition binding assay.

Conclusion

This compound is a valuable tool for studying the physiological and pathological roles of the MAS receptor. Its ability to selectively activate the MAS receptor and trigger downstream signaling pathways such as the PI3K/Akt and ERK1/2 cascades makes it a subject of interest for therapeutic development, particularly in the context of cardiovascular diseases. While the precise quantitative binding affinity and a comprehensive selectivity profile are not publicly documented, the available information on its functional activity provides a solid foundation for further investigation. The experimental protocol outlined in this guide offers a standard methodology for researchers seeking to quantify the binding characteristics of this compound and similar compounds at the MAS receptor. Future studies providing detailed binding data will be crucial for a more complete understanding of its pharmacological profile.

An In-depth Technical Guide to the Cellular Targets of (rel)-AR234960 Downstream of MAS

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document delineates the known cellular and molecular targets of the non-peptide MAS agonist, (rel)-AR234960, subsequent to its interaction with the MAS receptor. It provides a detailed overview of the signaling cascades, quantitative effects on gene and protein expression, and the experimental methodologies used to elucidate these pathways.

Introduction

The MAS receptor, a G protein-coupled receptor, is a key component of the protective arm of the renin-angiotensin system (RAS).[1][2] While often associated with its endogenous ligand Angiotensin-(1-7), the receptor can be modulated by synthetic ligands that reveal distinct signaling properties, a phenomenon known as biased agonism. This compound is a non-peptide agonist of the MAS receptor.[3][4] Studies in human cardiac fibroblasts have shown that AR234960 promotes profibrotic effects through the upregulation of connective tissue growth factor (CTGF) and subsequent collagen synthesis.[3][4][5] This is in contrast to the effects of Ang-(1-7), which did not induce CTGF in the same experimental systems. This guide focuses specifically on the signaling axis engaged by AR234960.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on gene and protein expression in HEK293 cells stably expressing the MAS receptor (HEK293-MAS) and in primary human cardiac fibroblasts (HCF).

Table 1: Effect of this compound on CTGF Expression [5][6]

| Cell Type | Treatment Condition | Analyte | Fold Change (vs. Control) |

| HEK293-MAS | AR234960 (10µM) | CTGF mRNA | ~4.5 |

| HEK293-MAS | AR234960 (10µM) + AR244555 (10µM) | CTGF mRNA | ~0.5 |

| HCF | AR234960 (10µM) | CTGF mRNA | ~3.5 |

| HCF | AR234960 (10µM) + AR244555 (10µM) | CTGF mRNA | ~1.5 |

| HCF | AR234960 (10µM) + PD98059 | CTGF mRNA | ~1.0 |

Table 2: Effect of this compound on Collagen Gene Expression [3][5]

| Cell Type | Treatment Condition | Gene | Fold Change (vs. Control) |

| HEK293-MAS | AR234960 (10µM) | Col 1A1 | ~3.0 |

| HEK293-MAS | AR234960 (10µM) | Col 1A2 | ~2.5 |

| HEK293-MAS | AR234960 (10µM) | Col 4A1 | ~2.0 |

| HCF | AR234960 (10µM) | Col 1A2 | ~2.5 |

| HCF | AR234960 (10µM) | Col 3A1 | ~3.0 |

Table 3: Effect of this compound on Protein Levels and Phosphorylation [5][6]

| Cell Type | Treatment Condition | Protein | Relative Level (vs. Control) |

| HEK293-MAS | AR234960 (10µM) | CTGF | Significant Increase |

| HEK293-MAS | AR234960 (10µM) + AR244555 (10µM) | CTGF | Decrease below basal |

| HEK293-MAS | AR234960 (10µM) | p-ERK1/2 | Significant Increase |

| HEK293-MAS | AR234960 (10µM) + AR244555 (10µM) | p-ERK1/2 | Decrease |

| HEK293-MAS | AR234960 (10µM) + PD98059 | CTGF | Decrease |

| HCF | AR234960 (10µM) | CTGF | Significant Increase |

| HCF | AR234960 (10µM) | p-ERK1/2 | Significant Increase |

| HCF | AR234960 (10µM) + PD98059 | p-ERK1/2 | Decrease |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling cascade activated by this compound and the general workflow of the experiments used to identify these targets.

References

- 1. Mas receptor mediates cardioprotection of angiotensin‐(1‐7) against Angiotensin II‐induced cardiomyocyte autophagy and cardiac remodelling through inhibition of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characteristics of Ang-(1–7)/Mas-Mediated Amelioration of Joint Inflammation and Cardiac Complications in Mice With Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Connective tissue growth factor dependent collagen gene expression induced by MAS agonist AR234960 in human cardiac fibroblasts | PLOS One [journals.plos.org]

- 4. Connective tissue growth factor dependent collagen gene expression induced by MAS agonist AR234960 in human cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Connective tissue growth factor dependent collagen gene expression induced by MAS agonist AR234960 in human cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Connective tissue growth factor dependent collagen gene expression induced by MAS agonist AR234960 in human cardiac fibroblasts | PLOS One [journals.plos.org]

Methodological & Application

Application Notes and Protocols for (rel)-AR234960 in HEK293-MAS Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rel)-AR234960 is a selective and competitive agonist for the G protein-coupled receptor MAS, a key component of the protective arm of the renin-angiotensin system (RAS).[1][2][3] The MAS receptor, upon activation, can trigger various intracellular signaling pathways, playing a role in cardiovascular, renal, and metabolic health.[2][3] In specific cellular contexts, such as in human cardiac fibroblasts and HEK293 cells stably expressing the MAS receptor (HEK293-MAS), this compound has been shown to activate the downstream ERK1/2 signaling pathway.[1] This activation leads to the induction of connective tissue growth factor (CTGF) and subsequent expression of collagen genes, suggesting a role in extracellular matrix remodeling.[1][4][5][6]

These application notes provide a detailed protocol for utilizing this compound to study MAS receptor activation and its downstream effects in a HEK293-MAS cell culture system. Human Embryonic Kidney 293 (HEK293) cells are a widely used and robust platform for studying G protein-coupled receptors (GPCRs) due to their high transfection efficiency and reliable growth characteristics.[7][8] The following protocols are designed to guide researchers in the preparation, treatment, and analysis of HEK293-MAS cells with this compound.

Data Presentation

Table 1: Summary of this compound Effects on Gene Expression in HEK293-MAS Cells

| Target Gene | Treatment | Incubation Time | Concentration | Observed Effect | Reference |

| CTGF | This compound | 12 hours | 10 µM | Upregulation | [1] |

| COL1A1 | This compound | 12 hours | 10 µM | Upregulation | [1] |

| COL4A1 | This compound | 12 hours | 10 µM | Upregulation | [1] |

Table 2: Summary of this compound Effects on Protein Phosphorylation in HEK293-MAS Cells

| Target Protein | Treatment | Incubation Time | Concentration | Observed Effect | Reference |

| ERK1/2 | This compound | 12 hours | 10 µM | Increased Phosphorylation | [1] |

Signaling Pathway Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mas receptor: a potential strategy in the management of ischemic cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are Mas receptor agonists and how do they work? [synapse.patsnap.com]

- 4. Connective tissue growth factor dependent collagen gene expression induced by MAS agonist AR234960 in human cardiac fibroblasts | PLOS One [journals.plos.org]

- 5. Connective tissue growth factor dependent collagen gene expression induced by MAS agonist AR234960 in human cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Connective tissue growth factor dependent collagen gene expression induced by MAS agonist AR234960 in human cardiac fibroblasts | PLOS One [journals.plos.org]

- 7. benchchem.com [benchchem.com]

- 8. Construction of Recombinant Cell Lines for GPCR Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

How to dissolve and prepare (rel)-AR234960 for in vitro assays

Application Notes for (rel)-AR234960

This compound is a selective and competitive agonist for the G protein-coupled receptor MAS. [1][2] These application notes provide detailed protocols for the dissolution and use of this compound in in vitro assays, focusing on its role in activating the MAS receptor signaling pathway. This compound is a valuable pharmacological tool for studying cardiac fibrosis and extracellular matrix remodeling.[1][2]

Mechanism of Action

This compound binds to the MAS receptor, initiating a downstream signaling cascade through the activation of the ERK1/2 pathway.[1][2][3][4] This leads to the increased expression of Connective Tissue Growth Factor (CTGF), which subsequently upregulates the transcription of collagen subtype genes, such as COL1A1 and COL3A1.[1][2] This signaling pathway, identified as the MAS-ERK1/2-CTGF axis, is implicated in the promotion of collagen synthesis in cardiac fibroblasts.[1][2] The effects of this compound can be effectively blocked by the MAS inverse agonist AR244555 or by a MEK1 inhibitor, such as PD98059.[1][3][4][5][6][7]

Quantitative Data Summary

| Parameter | Value | Details | Source |

| Molecular Formula | C27H30FN5O5S | [8] | |

| Molecular Weight | 555.62 g/mol | [8] | |

| In Vitro Solubility | 25 mg/mL in DMSO | Requires ultrasonic agitation and heating to 80°C. | [1] |

| Molar Concentration | 44.99 mM in DMSO | Based on 25 mg/mL solubility. | [1] |

| Typical Assay Conc. | 10 µM | In HEK293-MAS and Human Cardiac Fibroblast cells. | [1][7] |

| Typical Incubation | 12 hours | For induction of CTGF and collagen gene expression. | [1] |

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to working concentrations for various in vitro assays.

Materials:

-

This compound solid powder

-

Anhydrous or newly opened Dimethyl sulfoxide (B87167) (DMSO)

-

Sterile microcentrifuge tubes

-

Water bath or heat block

-

Ultrasonic bath

Procedure:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a concentration of 25 mg/mL (44.99 mM). Note: Hygroscopic DMSO can negatively impact solubility; use a fresh, unopened bottle.[1]

-

Warm the solution to 80°C using a water bath or heat block to aid dissolution.[1]

-

Place the tube in an ultrasonic bath and sonicate until the solution is clear and all solid has dissolved.[1]

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

In Vitro Assay Protocol: Induction of CTGF Expression

This protocol outlines a general procedure for treating cells with this compound to study the induction of CTGF and collagen gene expression. The example uses Human Cardiac Fibroblasts (HCF) or HEK293 cells stably expressing the MAS receptor (HEK293-MAS).

Materials:

-

Cultured HCF or HEK293-MAS cells

-

Complete cell culture medium

-

This compound stock solution (25 mg/mL in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Reagents for downstream analysis (e.g., RNA extraction kits for RT-qPCR, lysis buffers for Western Blot)

Procedure:

-

Plate the cells at an appropriate density in multi-well plates and allow them to adhere and grow overnight.

-

Prepare the working solution of this compound by diluting the stock solution in complete cell culture medium to a final concentration of 10 µM.

-

As a negative control, prepare a vehicle control medium containing the same final concentration of DMSO used for the drug treatment.

-

For inhibitor studies, pre-treat cells with the MAS inverse agonist AR244555 or the MEK1 inhibitor PD98059 for a designated period before adding this compound.

-

Aspirate the old medium from the cells and wash once with sterile PBS.

-

Add the medium containing this compound (or vehicle control) to the respective wells.

-

Incubate the cells for 12 hours at 37°C in a humidified incubator with 5% CO2.[1]

-

After incubation, harvest the cells for downstream analysis.

-

For RT-qPCR: Wash cells with PBS and extract total RNA to analyze the mRNA expression levels of CTGF, COL1A1, and COL3A1.[5][7]

-

For Western Blot: Wash cells with cold PBS and lyse the cells to extract total protein. Analyze the phosphorylation status of ERK1/2 and the protein expression level of CTGF.[3][4][7]

-

Visualizations

Signaling Pathway of this compound

Caption: MAS receptor activation by this compound and downstream signaling.

Experimental Workflow

Caption: Workflow for preparing and using this compound in vitro.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. shop.bio-connect.nl [shop.bio-connect.nl]

- 3. Connective tissue growth factor dependent collagen gene expression induced by MAS agonist AR234960 in human cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Connective tissue growth factor dependent collagen gene expression induced by MAS agonist AR234960 in human cardiac fibroblasts | PLOS One [journals.plos.org]

- 5. Connective tissue growth factor dependent collagen gene expression induced by MAS agonist AR234960 in human cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Connective tissue growth factor dependent collagen gene expression induced by MAS agonist AR234960 in human cardiac fibroblasts. | Sigma-Aldrich [sigmaaldrich.com]

- 7. Connective tissue growth factor dependent collagen gene expression induced by MAS agonist AR234960 in human cardiac fibroblasts | PLOS One [journals.plos.org]

- 8. cenmed.com [cenmed.com]

Application Notes and Protocols for (rel)-AR234960-Induced CTGF Expression

Audience: Researchers, scientists, and drug development professionals.

Introduction

(rel)-AR234960 is a non-peptide agonist of the Mas receptor, a G protein-coupled receptor. Activation of the Mas receptor by AR234960 has been demonstrated to induce the expression of Connective Tissue Growth Factor (CTGF), a key regulator of extracellular matrix remodeling and fibrosis.[1][2][3][4][5] These application notes provide detailed protocols for inducing and measuring CTGF expression in response to AR234960 treatment in cell culture models, based on established research.

Mechanism of Action

AR234960 stimulates the Mas receptor, initiating a downstream signaling cascade that results in the upregulation of CTGF. This process is primarily mediated through the activation of the ERK1/2 signaling pathway.[1][4][6] The induction of CTGF by AR234960 can be attenuated by the Mas receptor inverse agonist, AR244555, or by inhibiting the MEK1 kinase, a component of the ERK1/2 pathway.[1][2][3][5]

Effective Concentration of this compound

The effective concentration of this compound for inducing a significant upregulation of CTGF expression has been determined in human cardiac fibroblasts (HCF) and HEK293 cells stably expressing the Mas receptor (HEK293-MAS).

| Cell Line | Agonist | Concentration | Effect on CTGF Expression | Reference |

| Human Cardiac Fibroblasts (HCF) | This compound | 10 µM | Significant upregulation | [1][6] |

| HEK293-MAS | This compound | 10 µM | Significant upregulation | [1][7] |

| Cell Line | Inhibitor | Concentration | Effect on AR234960-induced CTGF Expression | Reference |

| Human Cardiac Fibroblasts (HCF) & HEK293-MAS | AR244555 (Mas inverse agonist) | 10 µM | Significant reduction | [1][6][7] |

| Human Cardiac Fibroblasts (HCF) & HEK293-MAS | PD98059 (MEK1 inhibitor) | - | Significant downregulation | [1][6] |

Experimental Protocols

Cell Culture and Treatment

This protocol describes the general culture of human cardiac fibroblasts (HCF) and HEK293-MAS cells and subsequent treatment with this compound.

Materials:

-

Human Cardiac Fibroblasts (HCF) or HEK293-MAS cells

-

Appropriate cell culture medium and supplements

-

This compound

-

AR244555 (optional, for inhibition)

-

PD98059 (optional, for inhibition)

-

Vehicle control (e.g., DMSO)

-

Cell culture plates/flasks

Procedure:

-

Culture HCF or HEK293-MAS cells in their recommended growth medium until they reach the desired confluency (typically 70-80%).

-

For experiments, seed cells in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction).

-

Once cells are attached and have reached the desired confluency, replace the growth medium with a serum-free or low-serum medium for a period of serum starvation (e.g., 12-24 hours) to reduce basal signaling.

-

Prepare stock solutions of AR234960, AR244555, and PD98059 in a suitable solvent (e.g., DMSO).

-

Treat the cells with 10 µM this compound. For inhibition experiments, pre-treat cells with 10 µM AR244555 or PD98059 for a specified time (e.g., 30-60 minutes) before adding AR234960.

-

Include a vehicle-treated control group.

-

Incubate the cells for the desired time period (e.g., 12 hours for RNA analysis).[1]

-

After incubation, proceed with downstream analysis such as RNA or protein extraction.

RNA Extraction and Real-Time Quantitative PCR (RT-qPCR)

This protocol is for quantifying the mRNA expression of CTGF.

Materials:

-

Treated cell lysates

-

RNA isolation kit (e.g., miRNeasy Mini Kit)

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-